Sodium isoquinoline-5-sulfinate

Catalog No.
S8906889
CAS No.
M.F
C9H6NNaO2S
M. Wt
215.21 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium isoquinoline-5-sulfinate

Product Name

Sodium isoquinoline-5-sulfinate

IUPAC Name

sodium;isoquinoline-5-sulfinate

Molecular Formula

C9H6NNaO2S

Molecular Weight

215.21 g/mol

InChI

InChI=1S/C9H7NO2S.Na/c11-13(12)9-3-1-2-7-6-10-5-4-8(7)9;/h1-6H,(H,11,12);/q;+1/p-1

InChI Key

JWTSJGFGWRQMHF-UHFFFAOYSA-M

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)S(=O)[O-].[Na+]

Sodium isoquinoline-5-sulfinate is a chemical compound derived from isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline itself is known for its structural similarity to quinoline, featuring a benzene ring fused to a pyridine ring. Sodium isoquinoline-5-sulfinate contains a sulfinyl group (−SO₂−) attached to the isoquinoline structure, which enhances its reactivity and potential applications in organic synthesis. This compound is part of a larger class of sodium sulfinates, which serve as versatile building blocks in the preparation of various organosulfur compounds.

And applicationsSodium sulfiteInorganic sulfiteUsed primarily as a preservative and reducing agent

Sodium isoquinoline-5-sulfinate is unique due to its incorporation of the isoquinoline structure, providing distinct reactivity patterns not found in simpler sodium sulfinates. Its potential biological activity further distinguishes it from other similar compounds.

The synthesis of sodium isoquinoline-5-sulfinate can be achieved through several methods:

  • Direct Sulfonation: Isoquinoline can be treated with sulfur dioxide and sodium hydroxide to yield sodium isoquinoline-5-sulfinate directly.
  • Oxysulfonylation Reactions: Utilizing sodium sulfinates in combination with alkynes under specific catalytic conditions has been shown to produce β-keto sulfones, which may include derivatives like sodium isoquinoline-5-sulfinate as intermediates .
  • Barton Reaction: This method involves the conversion of alcohols into sulfinates via a photochemical process, which can subsequently yield sodium isoquinoline-5-sulfinate when starting from appropriate isoquinoline derivatives .

Sodium isoquinoline-5-sulfinate finds applications in various fields:

  • Organic Synthesis: As a building block for synthesizing more complex organosulfur compounds.
  • Pharmaceutical Chemistry: Potentially useful in drug development due to its biological activity.
  • Material Science: Could be explored for its properties in polymers or other materials requiring sulfur functionalities.

Several compounds share structural or functional similarities with sodium isoquinoline-5-sulfinate. Here are some notable examples:

Compound NameStructure TypeUnique Features
Sodium benzenesulfinateAromatic sulfonateCommonly used in organic synthesis; versatile reagent
Sodium phenylsulfinateAromatic sulfonateEffective in sulfonylation reactions
Sodium thiosulfinateThioether derivativeUsed in various

Hydrogen Bond Acceptor Count

4

Exact Mass

215.00169389 g/mol

Monoisotopic Mass

215.00169389 g/mol

Heavy Atom Count

14

Dates

Last modified: 11-21-2023

Explore Compound Types